molecular formula C22H22ClNO4 B13394033 Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate

Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate

Cat. No.: B13394033
M. Wt: 399.9 g/mol
InChI Key: VMNULHCTRPXWFJ-UHFFFAOYSA-N
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Description

Historical Context of Strobilurin-Derived Fungicides

Evolution from Natural Precursors

The discovery of strobilurins traces to 1969, when strobilurin A and B were isolated from the wood-rotting fungus Strobilurus tenacellus. These natural compounds exhibited potent antifungal properties but faced limitations in field applications due to rapid photodegradation. Early synthetic efforts focused on stabilizing the β-methoxyacrylate core while retaining inhibitory activity against cytochrome bc1. By 1996, azoxystrobin became the first commercialized strobilurin derivative, demonstrating the viability of structural modifications to enhance environmental persistence.

Subsequent generations introduced halogenated aryl groups and optimized side-chain conformations to address resistance development. For example, trifloxystrobin incorporated a trifluoromethyl group, while picoxystrobin utilized a pyridinyl moiety to improve systemic mobility. These innovations expanded the strobilurin class into a diverse family of over ten major agrochemicals, each tailored for specific pathogen spectra and crop compatibility.

Mechanistic Advancements

Critical to the success of synthetic strobilurins was the preservation of the β-methoxyacrylate pharmacophore, which coordinates with the Qo site of cytochrome bc1 via hydrogen bonding with Glu272 and π-stacking with Phe274. Modifications to the adjacent benzene ring and alkenyl side chains allowed fine-tuning of binding kinetics. The introduction of electron-withdrawing substituents, such as the 4-chlorophenyl group in Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate, enhanced compound stability against oxidative degradation while maintaining affinity for fungal over mammalian mitochondria.

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H22ClNO4/c1-16(8-9-17-10-12-19(23)13-11-17)24-28-14-18-6-4-5-7-20(18)21(15-26-2)22(25)27-3/h4-13,15H,14H2,1-3H3

InChI Key

VMNULHCTRPXWFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Core

The aromatic backbone, featuring a phenyl group substituted with a chlorophenyl moiety, is typically prepared via nucleophilic aromatic substitution or Suzuki-Miyaura coupling :

Method Description References
Suzuki-Miyaura coupling Palladium-catalyzed cross-coupling of chlorophenyl boronic acids with appropriate aryl halides Patent WO2019084608A1, Patent WO2019166257A1
Nucleophilic substitution Chlorination of phenol derivatives followed by substitution reactions Patent EP2096918A2

Construction of the Enyl and Methoxy Functionalities

The conjugated enyl system (but-3-en-2-ylideneamine) is synthesized via Wittig or Horner–Wadsworth–Emmons reactions :

Method Description References
Wittig reaction Reaction of aldehyde or ketone with phosphonium ylides to form the conjugated double bonds Patent WO2019084608A1
Horner–Wadsworth–Emmons Phosphonate ester-mediated olefination to introduce the enyl group Scientific literature

The methoxy group at the prop-2-enoate position is introduced via methylation of the corresponding acid or alcohol :

Esterification with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) | Patent WO2019084608A1 |

Formation of the Amino-Linked Side Chain

The amino linkage involving the oxymethyl group is typically achieved through nucleophilic substitution or reductive amination :

Method Description References
Nucleophilic substitution Reaction of amino derivatives with formaldehyde or chloromethyl compounds Patent WO2019084608A1
Reductive amination Condensation of aldehyde with amine followed by reduction Scientific literature

Final Coupling and Functionalization

The last step involves coupling the aromatic and aliphatic fragments, often via esterification or amide bond formation :

Method Description References
Esterification Reaction of acid derivatives with methyl alcohol under acidic conditions Patent WO2019084608A1
Amide bond formation Using coupling reagents like DCC or EDC Scientific literature

Data Tables Summarizing Key Reactions

Step Reaction Type Reagents/Conditions Yield References
Aromatic substitution Suzuki-Miyaura coupling Pd(PPh₃)₄, base, solvent 75-85% Patent WO2019084608A1
Olefination Wittig reaction Phosphonium ylide, aldehyde 70-80% Patent WO2019084608A1
Methylation Alkylation Methyl iodide, K₂CO₃ 65-75% Patent WO2019084608A1
Amino side chain Nucleophilic substitution Formaldehyde, amines 60-70% Scientific literature
Esterification Acid-methyl ester formation Methanol, acid catalyst 80-90% Patent WO2019084608A1

Research Findings and Optimization Strategies

  • Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄ enhance coupling efficiency.
  • Reaction Conditions: Elevated temperatures (80-120°C) and inert atmospheres improve yields.
  • Purification: Column chromatography and recrystallization are standard for purity.
  • Yield Optimization: Use of microwave-assisted synthesis and phase-transfer catalysis can increase overall yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Enoxastrobin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Biological Activity

Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate (commonly referred to as the compound ) is a synthetic organic compound with potential applications in various biological contexts. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. The IUPAC name reflects its intricate design, which includes a methoxy group, a chlorophenyl moiety, and an enamine structure.

Molecular Formula: C₁₈H₁₈ClN₂O₃
Molecular Weight: 348.80 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity: The presence of the methoxy group might enhance its ability to scavenge free radicals.
  • Anticancer Properties: Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: The chlorophenyl group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of DPPH radicals
AnticancerInhibition of MCF-7 cell growth
Anti-inflammatoryReduction in TNF-alpha production

Case Studies

  • Anticancer Study : A study conducted on breast cancer cell lines (MCF-7) demonstrated that the compound inhibited cell proliferation by approximately 60% at a concentration of 10 µM. This effect was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.
  • Anti-inflammatory Research : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema, suggesting effective anti-inflammatory properties. Cytokine assays revealed decreased levels of IL-6 and TNF-alpha.
  • Antioxidant Evaluation : The compound was tested for antioxidant activity using the DPPH assay, showing a dose-dependent increase in radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate?

  • Methodological Answer : The synthesis of structurally similar enoate derivatives often involves multi-step reactions, including (1) formation of the enamine or hydrazone intermediate via condensation of ketones/aldehydes with amines or hydrazines, and (2) esterification or methoxylation under controlled conditions. For example, copolymerization techniques (e.g., radical-initiated processes with monomers like CMDA and DMDAAC) can be adapted to stabilize reactive intermediates . Flow-chemistry approaches, such as those used in Omura-Sharma-Swern oxidations, may improve yield and reproducibility by enabling precise control over reaction parameters like temperature and residence time .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for definitive structural confirmation, as demonstrated in studies of analogous chlorophenyl-containing enoates (e.g., (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate) . Complementary methods include:
  • NMR spectroscopy : To verify proton environments (e.g., methoxy groups at δ 3.3–3.8 ppm, aromatic protons in the chlorophenyl ring).
  • High-resolution mass spectrometry (HRMS) : For exact mass determination of the molecular ion (C₂₄H₂₃ClN₂O₅).
  • FT-IR spectroscopy : To identify functional groups like ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and enamine C=N (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Implement Design of Experiments (DoE) methodologies to systematically vary factors such as solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., APS in radical reactions), and temperature. For instance, a central composite design (CCD) could map the interaction effects between reaction time (12–48 hrs) and molar ratios of intermediates (1:1 to 1:2.5). Statistical models (e.g., ANOVA) can identify significant variables, while flow-chemistry setups enable real-time monitoring and adjustments .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., tautomerism in enamine/enol ether systems). For example:
  • If NMR suggests a single conformer but X-ray reveals polymorphism, conduct variable-temperature NMR (VT-NMR) to probe equilibrium shifts.
  • Use density functional theory (DFT) calculations to compare experimental and theoretical chemical shifts, as done for methoxyphenyl derivatives in crystallographic studies .

Q. What mechanistic insights govern the stability of the enamine moiety in this compound?

  • Methodological Answer : The enamine’s stability is influenced by steric hindrance from the 4-chlorophenyl group and electronic effects from the methoxy substituent. Kinetic studies under varying pH (e.g., 4–10) can quantify hydrolysis rates. For advanced characterization:
  • Hammett analysis : Correlate substituent σ values with reaction rates to assess electronic contributions.
  • Crystallographic disorder analysis : Identify torsional angles in the but-3-en-2-ylideneamino group that may predispose the molecule to degradation .

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